molecular formula C13H11ClO2 B3042974 2-(7-Methoxynaphthalen-1-yl)acetyl chloride CAS No. 6836-23-3

2-(7-Methoxynaphthalen-1-yl)acetyl chloride

Cat. No.: B3042974
CAS No.: 6836-23-3
M. Wt: 234.68 g/mol
InChI Key: CRIAVNMNHHQBGQ-UHFFFAOYSA-N
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Description

2-(7-Methoxynaphthalen-1-yl)acetyl chloride is an organic compound with the molecular formula C13H11ClO2. It is a derivative of naphthalene, featuring a methoxy group at the 7-position and an acetyl chloride group at the 1-position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride typically involves the reaction of 7-methoxy-1-naphthylacetic acid with thionyl chloride. The reaction is carried out at ambient temperature in the presence of a solvent such as chloroform. The general reaction scheme is as follows :

7-Methoxy-1-naphthylacetic acid+Thionyl chloride2-(7-Methoxynaphthalen-1-yl)acetyl chloride+Sulfur dioxide+Hydrogen chloride\text{7-Methoxy-1-naphthylacetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 7-Methoxy-1-naphthylacetic acid+Thionyl chloride→2-(7-Methoxynaphthalen-1-yl)acetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxynaphthalen-1-yl)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 7-methoxy-1-naphthylacetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 2-(7-methoxynaphthalen-1-yl)ethanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    7-Methoxy-1-naphthylacetic acid: Formed by hydrolysis.

    2-(7-Methoxynaphthalen-1-yl)ethanol: Formed by reduction.

Scientific Research Applications

2-(7-Methoxynaphthalen-1-yl)acetyl chloride is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the preparation of biologically active compounds for research purposes.

    Medicine: As a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride is primarily related to its reactivity as an acylating agent. The acetyl chloride group readily reacts with nucleophiles, facilitating the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the 7-methoxy-1-naphthylacetyl moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Methoxynaphthalen-1-yl)acetic acid: The parent acid from which the acetyl chloride is derived.

    2-(7-Methoxynaphthalen-1-yl)ethanol: A reduction product of the acetyl chloride.

    Agomelatine: A melatonergic antidepressant that shares the 7-methoxynaphthalen-1-yl moiety.

Uniqueness

2-(7-Methoxynaphthalen-1-yl)acetyl chloride is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to introduce the 7-methoxy-1-naphthylacetyl group into various molecules distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIAVNMNHHQBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CC(=O)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283006
Record name 7-Methoxy-1-naphthaleneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6836-23-3
Record name 7-Methoxy-1-naphthaleneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6836-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1-naphthaleneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 7-methoxynaphth-1-ylacetic acid obtained above is dissolved, while warm, in 300 cm3 of chloroform. The mixture is heated to reflux, and then thionyl chloride is added dropwise. The mixture is refluxed for two hours and evaporated to dryness, yielding an oil which crystallises by cooling. The resulting residue is used as such in the following step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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